Tizanidine Dimer
Description
Properties
Molecular Formula |
C14H10Cl2N6S2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H10Cl2N6S2/c15-7-1-3-9-13(21-23-19-9)11(7)17-5-6-18-12-8(16)2-4-10-14(12)22-24-20-10/h1-4,17-18H,5-6H2 |
InChI Key |
GCRUVWHTHKWBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NCCNC3=C(C=CC4=NSN=C43)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for Tizanidine
Tizanidine (chemical name: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) is typically synthesized through cyclization reactions involving substituted benzothiadiazole derivatives and imidazolidine derivatives. Key approaches include:
Cyclization of substituted benzothiadiazole intermediates with imidazolidine derivatives in the presence of bases and sometimes heavy metal catalysts (e.g., mercury, lead) in inert solvents. This method is described in Swiss patent CH 579,565 and other patents.
Reaction of 2-amino-4-chloro-2,1,3-benzothiadiazole with imidazolidine derivatives (Z=O or Z=S) to form tizanidine or its analogs.
Use of dehydrocondensation agents such as phosphorus(V) oxychloride, sulfuric acid, phosphoric acid, sulfuryl chloride, or dicyclohexylcarbodiimide to facilitate ring closure and formation of tizanidine derivatives.
Preparation of Tizanidine Hydrochloride
Tizanidine hydrochloride is commonly prepared by:
Dissolving tizanidine base in dimethylformamide (DMF), filtering with activated charcoal, and saturating the filtrate with gaseous hydrogen chloride at approximately 60°C, yielding crude tizanidine hydrochloride.
Crystallization from a water/ethanol mixture after cooling to 0–5°C to obtain purified tizanidine hydrochloride with high purity (up to 99.95% by HPLC).
Preparation of Tizanidine Salts (Acetate, Formate, Propionate, Dichloroacetate)
Various tizanidine salts are prepared by reacting the tizanidine base with corresponding carboxylic acids in isopropyl alcohol or acetic acid, followed by crystallization:
| Salt Type | Acid Used | Solvent | Conditions | Yield & Purity | Thermal Transitions (DSC) |
|---|---|---|---|---|---|
| Tizanidine Acetate | Acetic acid | Acetic acid + acetone | Heating to 70–80°C, cooling to 0–5°C | 95.5% theoretical yield | Endothermic at 166°C and 224°C |
| Tizanidine Formate | Formic acid | Isopropyl alcohol | Heating to boil, cooling to 0–5°C | High purity (exact yield not specified) | Not specified |
| Tizanidine Propionate | Propionic acid | Isopropyl alcohol | Heating to boil, cooling to 0–5°C | High purity (exact yield not specified) | Endothermic at 94°C, 148°C, and 217°C |
| Tizanidine Dichloroacetate | Dichloroacetic acid | Isopropyl alcohol | Heating to boil, addition of ethyl acetate, cooling | High purity (exact yield not specified) | Endothermic at 187°C, exothermic at 190°C |
These salts are isolated by filtration and drying after crystallization.
Preparation and Identification of Tizanidine Dimer and Related Impurities
Identification of this compound as a Process Impurity
During the synthesis of tizanidine hydrochloride, a dimeric impurity can form due to side reactions. One study isolated and characterized a process impurity identified as a this compound:
The impurity was isolated by preparative high-performance liquid chromatography (HPLC) from tizanidine hydrochloride batches.
Spectroscopic data including nuclear magnetic resonance (NMR) and mass spectrometry indicated the impurity lacked chlorine isotopic patterns, suggesting substitution of chlorine by an S-ethyl group.
The structure was established as 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride, consistent with a dimer formed by displacement of chlorine by ethanethiol liberated during the conversion of a precursor compound.
Proposed Formation Mechanism of this compound
The dimer impurity likely forms during the conversion of S-ethyl-N-(5-chloro-2,1,3-benzothiadiazole-4-yl) isothiouronium bromide to tizanidine hydrochloride.
Ethanethiol released in this step displaces chlorine atoms, leading to the formation of the dimeric impurity.
This side reaction occurs under conditions involving ethylenediamine and p-toluenesulfonic acid in a toluene/water mixture.
Synthetic Preparation of this compound for Confirmation
- The dimer structure was confirmed by synthesizing a sample using the proposed reaction pathway and comparing its spectral data with the isolated impurity.
Analytical Characterization of Tizanidine and Its Dimer
| Parameter | Tizanidine Hydrochloride | This compound Impurity |
|---|---|---|
| 13C NMR Chemical Shifts | Positions 158.4 to 121.9 ppm | Similar aromatic region; additional signals at 25.9 (CH2) and 14.6 (CH3) for S-ethyl group |
| 1H NMR Chemical Shifts | Aromatic protons at 8.18 and 7.92 ppm; methylene at 3.69 ppm | Aromatic protons shifted slightly; methylene quartet at 3.18 ppm; methyl triplet at 1.28 ppm |
| Mass Spectrometry | Chlorine isotopic pattern present | Absence of chlorine isotopic pattern |
| Salt Formation | Forms hydrochloride salt confirmed by silver nitrate test | Also forms hydrochloride salt |
Summary Table of Preparation Methods
| Step | Method Description | Key Conditions/Notes | Outcome/Remarks |
|---|---|---|---|
| Cyclization | Reaction of substituted benzothiadiazole with imidazolidine derivatives | Use of bases, inert solvents, sometimes heavy metals | Formation of tizanidine base |
| Salt Formation (Hydrochloride) | Dissolution in DMF, filtration, saturation with gaseous HCl at 60°C | Activated charcoal filtration, crystallization in water/ethanol | High purity tizanidine hydrochloride crystals |
| Salt Formation (Acetate, Formate, Propionate, Dichloroacetate) | Reaction with respective acids in isopropyl alcohol or acetic acid | Heating to boil, cooling to 0–5°C, filtration | Crystalline salts with defined thermal profiles |
| Dimer Impurity Formation | Side reaction during hydrochloride salt formation | Displacement of chlorine by ethanethiol | Formation of 5-S-ethyl this compound impurity |
| Dimer Isolation and Characterization | Preparative HPLC, NMR, mass spectrometry | Confirmation by comparison with synthetic sample | Identification and structural elucidation |
Final Remarks
The preparation of this compound is primarily understood as a side reaction impurity during tizanidine hydrochloride synthesis. Control of reaction conditions and purification steps is essential to minimize its formation. The detailed analytical characterization supports quality control and process optimization in pharmaceutical manufacturing of tizanidine derivatives.
Scientific Research Applications
Research Applications of Tizanidine Dimer
-
Enhanced Therapeutic Efficacy :
- Preliminary studies suggest that this compound may exhibit improved pharmacokinetic properties compared to its monomeric counterpart. The dimerization could potentially enhance the drug's binding affinity to receptors, leading to more effective muscle spasticity management.
-
Transdermal Delivery Systems :
Formulation Type Release Kinetics Therapeutic Efficacy Oral Tablets Rapid release High peak plasma levels Transdermal Patches Sustained release Lower peak plasma levels -
Animal Model Studies :
- In animal studies, this compound has demonstrated significant anti-spasticity effects when administered both systemically and intrathecally. These studies showed that the dimer could effectively suppress stretch reflex activity (SRA), indicating its potential for treating spasticity in clinical settings .
- Polymorphic Manipulation :
Case Studies
- Clinical Efficacy in Spasticity Management :
- Safety Profile Assessment :
Mechanism of Action
The mechanism of action of Tizanidine Dimer is similar to that of Tizanidine, involving the activation of alpha-2 adrenergic receptors. This activation leads to:
Presynaptic Inhibition: Reduces the release of excitatory neurotransmitters, decreasing neuronal excitability.
Polysynaptic Pathways: The dimer primarily affects polysynaptic pathways, reducing the facilitation of spinal motor neurons.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tizanidine vs. Baclofen
- Mechanism : Baclofen is a GABA-B receptor agonist acting presynaptically to inhibit excitatory neurotransmitter release, whereas tizanidine targets α2-adrenergic receptors .
- Efficacy : Both agents show comparable reductions in muscle tone and spasm frequency. However, tizanidine preserves muscle strength more effectively; subjective weakness occurs in 10–15% of baclofen users versus <5% with tizanidine .
- Tolerability: Dry mouth (35% vs. 10%) and somnolence (48% vs. 30%) are more frequent with tizanidine, while baclofen is associated with muscle weakness and abrupt withdrawal risks .
Tizanidine vs. Diazepam
- Mechanism : Diazepam enhances GABA-A receptor activity, inducing widespread CNS depression .
- Efficacy : Both reduce spasticity, but diazepam’s sedative effects limit its utility in ambulatory patients. Tizanidine shows a 60–83% responder rate versus 60–65% for diazepam .
- Tolerability : Diazepam causes greater sedation (55% vs. 30%) and dependency risks, whereas tizanidine’s side effects are milder and transient .
Tizanidine vs. Clonidine
- Mechanism : Both are α2 agonists, but clonidine’s potent cardiovascular effects (hypotension, bradycardia) limit its use in spasticity .
- Efficacy : Clonidine is rarely used for spasticity due to its narrow therapeutic window. Tizanidine achieves comparable reflex inhibition with minimal blood pressure changes .
- Tolerability: Clonidine’s cardiovascular side effects are 10–50 times more pronounced than tizanidine’s .
Tizanidine vs. Dantrolene
- Mechanism : Dantrolene acts peripherally by inhibiting calcium release in skeletal muscle, unlike tizanidine’s central action .
- Efficacy : Both reduce spasticity, but dantrolene is less effective in CNS-derived spasticity (e.g., MS) .
- Tolerability : Dantrolene causes hepatotoxicity (3–5% risk) and muscle weakness, whereas tizanidine has fewer systemic toxicities .
Research Findings and Data Tables
Table 1: Efficacy Comparison in Spasticity Management
| Parameter | Tizanidine | Baclofen | Diazepam | Dantrolene |
|---|---|---|---|---|
| Ashworth Score Reduction | 21–37% | 20–35% | 18–30% | 15–25% |
| Responder Rate | 60–82% | 60–65% | 60–65% | 50–60% |
| Muscle Strength Preservation | High | Moderate | Low | Low |
Table 2: Adverse Effect Profile
| Side Effect | Tizanidine (%) | Baclofen (%) | Diazepam (%) | Clonidine (%) |
|---|---|---|---|---|
| Dry Mouth | 35 | 10 | 5 | 25 |
| Somnolence | 48 | 30 | 55 | 40 |
| Muscle Weakness | <5 | 15 | 20 | 10 |
| Hypotension | 8 | 5 | 3 | 70 |
Table 3: Pharmacokinetic Parameters
| Parameter | Tizanidine | Baclofen | Diazepam |
|---|---|---|---|
| Half-Life (hours) | 2.5 | 3–4 | 20–50 |
| Time to Peak (hrs) | 1.5 | 2–3 | 1–2 |
| Dosing Range (mg/day) | 2–36 | 15–80 | 4–40 |
Q & A
Q. What established analytical methods are recommended for quantifying Tizanidine in pharmaceutical formulations and biological matrices?
Methodological Answer: Tizanidine can be quantified using high-performance thin-layer chromatography (HPTLC) with design of experiments (DoE) to optimize parameters like mobile phase composition and migration distance, ensuring robustness . Spectrofluorimetric methods involving derivatization with dansyl chloride offer high sensitivity (detection limits: 0.54–1.81 ng/mL) for plasma and urine analysis, validated via linearity, precision, and recovery tests . Pharmacopeial standards, such as USP dissolution testing (Test 2), provide reproducible protocols for tablet analysis, with impurity profiling using relative response factors .
Q. What experimental models are used to investigate Tizanidine’s mechanism of action on spinal polysynaptic pathways?
Methodological Answer: Human electrophysiological studies employing platform rotations to evoke medium-latency responses (MLRs) in leg muscles (e.g., tibialis anterior) demonstrate Tizanidine’s selective inhibition of group II afferent fibers, assessed via electromyography (EMG) . Preclinical models using intrathecal administration in rodents evaluate hyperalgesia normalization via withdrawal latency measurements, highlighting spinal α2-adrenergic receptor agonism . Comparative studies with clonidine assess hemodynamic and sensory block effects using randomized controlled trials (RCTs) .
Q. How are pharmacokinetic parameters for Tizanidine determined in clinical studies?
Methodological Answer: Dose-response relationships are analyzed using double-blind RCTs with intergroup comparisons (e.g., tizanidine 2 mg vs. 4 mg) and ANOVA for repeated measures to assess isoflurane consumption or hemodynamic changes . Plasma concentration-time profiles are generated via validated bioanalytical methods (e.g., LC-MS/MS), with parameters like Cmax and T½ calculated using non-compartmental analysis .
Advanced Research Questions
Q. How can Quality Risk Management (QRM) and DoE mitigate critical risks in chromatographic method development for Tizanidine?
Methodological Answer: QRM frameworks (ICH Q9) identify critical risk factors (e.g., mobile phase composition) via Ishikawa diagrams and risk priority numbers (RPN >60). Taguchi screening designs prioritize factors, while central composite designs optimize parameters like methanol volume and migration distance. Method operable design regions (MODR) are validated for specificity, accuracy, and precision per ICH Q2R1 .
Q. What methodological improvements address limitations in existing RCTs on Tizanidine’s efficacy for pediatric cerebral palsy (CP)?
Methodological Answer: High-quality RCTs should include blinded assessors, standardized spasticity scales (e.g., Modified Ashworth Scale), and power calculations to address low evidence quality . Stratified randomization by CP subtype and longitudinal follow-up for adverse events (e.g., hypotension) enhance validity. Meta-analyses of existing data can resolve contradictions in efficacy vs. baclofen .
Q. How is isobolographic analysis applied to evaluate synergistic interactions between Tizanidine and local anesthetics?
Methodological Answer: Isobolograms are constructed using ED50 values from dose-response curves (least-squares regression). Combination indices (CI) for intrathecal tizanidine/lidocaine are calculated via two-way ANOVA and Scheffé’s F-test to assess additive/synergistic effects. Motor function scores (e.g., rotarod tests) are analyzed non-parametrically (Mann-Whitney U test) .
Q. What strategies optimize detection limits in spectrofluorimetric Tizanidine assays for complex biological matrices?
Methodological Answer: Pre-column derivatization with dansyl chloride at alkaline pH enhances fluorescence intensity. Matrix effects in plasma are minimized via protein precipitation (e.g., acetonitrile), while urine samples require pH adjustment and filtration. Calibration curves validated with t- and F-tests ensure method comparability to reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
